molecular formula C7H15NO3S B8657243 1-Methylpiperidin-3-yl methanesulfonate

1-Methylpiperidin-3-yl methanesulfonate

Cat. No.: B8657243
M. Wt: 193.27 g/mol
InChI Key: RGGRDVCHJAWFQR-UHFFFAOYSA-N
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Description

1-Methylpiperidin-3-yl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methanesulfonic acid group attached to a 1-methylpiperidin-3-yl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperidin-3-yl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 1-methylpiperidin-3-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-3-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: 1-methylpiperidin-3-ol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Methylpiperidin-3-yl methanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-3-yl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-methylpiperidin-3-ol, which can further interact with biological pathways. The compound’s effects are mediated through its ability to modify protein function and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic Acid Ethyl Ester
  • Methanesulfonic Acid Isopropyl Ester
  • Methanesulfonic Acid Benzyl Ester

Uniqueness

1-Methylpiperidin-3-yl methanesulfonate is unique due to its specific ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) methanesulfonate

InChI

InChI=1S/C7H15NO3S/c1-8-5-3-4-7(6-8)11-12(2,9)10/h7H,3-6H2,1-2H3

InChI Key

RGGRDVCHJAWFQR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-N-methyl piperidine (2 cm3, 17.4 mmol) in dichloromethane (40 cm3) was added triethylamine (3.6 cm3, 26.05 mmol) and then methanesulfonyl chloride (1.5 cm3, 19:1 mmol). The reaction was then stirred for 3 h before a further aliquot (0.2 equiv., 3.47 mmol) of methanesulfonyl chloride was added. Stirring was continued for another 2 h at room temperature before the reaction was treated with water (60 cm3) and extracted into dichloromethane (40 cm3). The organic layer was washed with saturated aqueous sodium chloride solution (60 cm3) and dried over sodium sulfate before being evaporated under reduced pressure to afford (A) (2.18 g, 11.28 mmol, 65%).
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2 mL
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3.6 mL
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40 mL
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3.47 mmol
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60 mL
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1.5 mL
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65%

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